Probing the Bioactivity of the 2-Oxo-Quinoline Scaffold: A Mechanistic Deep Dive into 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid and Its Derivatives
Probing the Bioactivity of the 2-Oxo-Quinoline Scaffold: A Mechanistic Deep Dive into 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid and Its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the mechanistic underpinnings of 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid and its derivatives. While the parent compound serves as a versatile synthetic intermediate, it is the strategic functionalization of this core that unlocks potent and specific biological activities. This document will synthesize the current understanding of how these modifications translate into defined mechanisms of action, with a particular focus on the well-documented role of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). We will explore the causality behind experimental designs, present self-validating protocols, and provide a forward-looking perspective on harnessing this chemical scaffold for future therapeutic development.
The 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic Acid Core: A Foundation for Diverse Bioactivity
The core structure, 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, is a foundational building block in the synthesis of more complex molecules.[1][2][3] Its inherent chemical properties, including the presence of a carboxylic acid group and a reactive quinolinone ring system, make it amenable to a variety of chemical modifications.[4] While the specific mechanism of action for the unsubstituted parent compound is not extensively characterized in the public domain, its derivatives have shown significant promise in oncology and antimicrobial research.[5][6]
Mechanism of Action Spotlight: N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide Derivatives as EGFR Inhibitors
Recent research has brought to light a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives with potent anti-cancer properties.[4][5][7][8] The primary mechanism of action for these compounds has been identified as the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.
The EGFR Signaling Pathway: A Critical Target in Oncology
The EGFR signaling cascade is a pivotal pathway that governs cell growth, proliferation, and survival. Its dysregulation, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Molecular Interactions and Binding Mode
Molecular docking studies have provided valuable insights into the binding of these quinoline derivatives to the EGFR kinase domain.[4][7][8] One particularly potent derivative, designated as compound 9e in the literature, demonstrated a strong binding affinity.[5][7][8] The proposed binding mode involves the formation of hydrogen bonds with key amino acid residues within the ATP-binding pocket of EGFR, specifically with Met 769.[4][7][8] This interaction is crucial for stabilizing the compound within the active site and preventing the binding of ATP, thereby inhibiting the kinase activity of the receptor.
Cellular Effects: Cytotoxicity and Cell Cycle Arrest
The inhibition of EGFR by these derivatives translates into significant cytotoxic effects against cancer cell lines, such as the MCF-7 breast cancer cell line.[5][7][8] The IC50 values for the most potent compounds are in the low micromolar to nanomolar range, comparable to established EGFR inhibitors like Erlotinib.[5][7][8] Further investigation into the cellular consequences of EGFR inhibition by related quinolone derivatives has revealed an arrest of the cell cycle at the G2/M phase, ultimately leading to apoptosis.[9]
Antimicrobial Potential of the Quinoline Scaffold
Interestingly, modifications to a related scaffold, 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid, have been shown to confer moderate broad-spectrum antimicrobial activity.[6] This suggests that the quinoline core can be tailored to target different biological systems. The mechanism of action for these antimicrobial derivatives is likely distinct from EGFR inhibition and may involve processes common to quinolone antibiotics, such as interference with DNA replication or cell wall synthesis.[10]
Experimental Protocols for Mechanistic Validation
To rigorously assess the mechanism of action of novel 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid derivatives, a multi-faceted experimental approach is essential.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Principle: A luminescent kinase assay can be used to quantify the amount of ATP remaining in solution following a kinase reaction. Inhibition of EGFR will result in a higher luminescence signal, as less ATP is consumed.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute recombinant human EGFR to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., a poly(Glu, Tyr) peptide) and ATP in kinase buffer.
-
-
Assay Plate Setup:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the EGFR enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for the specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a commercial luminescent ATP detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an In Vitro EGFR Kinase Inhibition Assay.
Cell-Based Proliferation Assay
This assay assesses the cytotoxic effect of the compounds on cancer cells.
Principle: A colorimetric or fluorometric assay (e.g., MTT or resazurin) can be used to measure the metabolic activity of viable cells. A decrease in signal indicates reduced cell proliferation or cell death.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound.
-
Include a positive control (e.g., Doxorubicin) and a negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT) to each well and incubate until a color change is observed.
-
Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Data Summary
| Compound/Derivative | Target | Bioactivity | IC50 | Cell Line |
| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (e.g., compound 9e) | EGFR | Cytotoxicity, EGFR Inhibition | 1.32 µM (cytotoxicity), 16.89 nM (EGFR inhibition) | MCF-7 |
| Erlotinib (Reference) | EGFR | EGFR Inhibition | 29.8 nM | N/A |
| Doxorubicin (Reference) | Topoisomerase II | Cytotoxicity | 1.21 µM | MCF-7 |
| 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid | Unknown | Antimicrobial | Moderate activity | Various microbes |
Future Directions and Conclusion
The 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid scaffold represents a fertile ground for the development of novel therapeutic agents. The demonstrated success of its derivatives as potent EGFR inhibitors underscores the potential of this chemical class in oncology. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity for EGFR and to explore other potential kinase targets.
-
Mechanism of Action of Antimicrobial Derivatives: Elucidating the specific molecular targets and pathways affected by the antimicrobial quinoline derivatives.
-
Pharmacokinetic Profiling: Evaluating the drug-like properties of the most promising compounds to assess their potential for in vivo efficacy.
References
-
El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. [Link]
-
Semantic Scholar. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Retrieved from [Link]
-
Lown, J. W. (1983). The mechanism of action of quinone antibiotics. Molecular and Cellular Biochemistry, 55(1), 17-40. [Link]
-
Frontiers in Pharmacology. (2018). Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
